molecular formula C5H3NOS B11771582 Furo[2,3-d]thiazole CAS No. 251-42-3

Furo[2,3-d]thiazole

Cat. No.: B11771582
CAS No.: 251-42-3
M. Wt: 125.15 g/mol
InChI Key: MDGNXGARCCBGOT-UHFFFAOYSA-N
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Description

Furo[2,3-d]thiazole is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is part of a larger class of heterocycles known for their diverse biological and chemical properties. The unique arrangement of atoms in this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the intramolecular heterocyclization of (Z)-5-(2-hydroxyethyl)-3-methyl-4-oxothiazolidines under reductive conditions . This process involves the formation of vinylogous iminium ions, which are then trapped by an internal hydroxyethyl group to form the desired this compound structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at positions adjacent to the heteroatoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products: The products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Furo[2,3-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo[2,3-d]thiazole and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives may bind to DNA or proteins, inhibiting their function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Furo[2,3-d]thiazole can be compared to other heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

251-42-3

Molecular Formula

C5H3NOS

Molecular Weight

125.15 g/mol

IUPAC Name

furo[2,3-d][1,3]thiazole

InChI

InChI=1S/C5H3NOS/c1-2-7-5-4(1)8-3-6-5/h1-3H

InChI Key

MDGNXGARCCBGOT-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1SC=N2

Origin of Product

United States

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